molecular formula C7H5N7O B3159229 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-52-1

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3159229
CAS No.: 861209-52-1
M. Wt: 203.16 g/mol
InChI Key: YIQSOCQVYLBLTA-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The antifungal and antimicrobial activities are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with antifungal properties.

    1,2,4-Triazolo[4,3-b]pyridazine: Another heterocyclic compound with potential biological activities.

    1,2,4-Triazolo[4,3-a]pyridine: Known for its antimicrobial properties

Uniqueness

6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its dual triazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7O/c15-6-5(13-4-8-2-11-13)1-9-7-10-3-12-14(6)7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQSOCQVYLBLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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